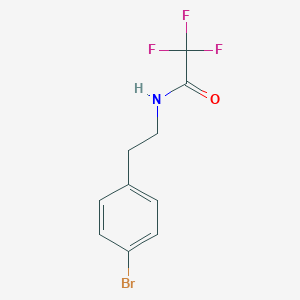

N-(4-Bromophenethyl)-2,2,2-trifluoroacetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of N-(4-Bromophenethyl)-2,2,2-trifluoroacetamide and related compounds involves several strategies, including direct fluorination, bromo-cyclization, and acylation reactions. For example, perfluoro-[N-(4-pyridyl)acetamide], a related compound, can be prepared via direct fluorination, indicating a method that might be adapted for synthesizing the compound of interest (Banks et al., 1996). Additionally, N-bromoacetamide-mediated domino cyclization and elimination pathways have been employed for synthesizing bromo and amino-functionalized compounds, suggesting a potential route for the target compound's synthesis (Zhu et al., 2014).

Molecular Structure Analysis

The molecular structure of related N-trifluoroacetamide compounds has been analyzed through various techniques, including IR spectroscopy, quantum chemical simulation, and X-ray diffraction. Such studies provide insights into the compound's structural aspects, including hydrogen bonding and crystal packing (Sterkhova et al., 2019).

Chemical Reactions and Properties

The chemical reactivity of N-(4-Bromophenethyl)-2,2,2-trifluoroacetamide involves electrophilic substitution, nucleophilic addition, and cycloaddition reactions. Compounds with similar functional groups have been utilized in photocatalytic reactions, highlighting potential reactivity pathways (Zeng et al., 2022).

Physical Properties Analysis

The physical properties of related compounds, including melting points, boiling points, and solubility, can be inferred from their molecular structure. For example, the synthesis and characterization of related compounds provide valuable data on their physical behavior (Wang et al., 2014).

Chemical Properties Analysis

The chemical properties, such as reactivity towards various reagents and stability under different conditions, have been extensively studied. For instance, the reactions of N-bromobis(trifluoromethyl)amine with dienes under ionic conditions offer insights into the reactivity patterns that could be relevant to N-(4-Bromophenethyl)-2,2,2-trifluoroacetamide (Haszeldine et al., 1980).

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Reactions

Novel Derivative Synthesis

A method to synthesize a variety of heterocycles and fused heterocycles incorporating the trifluoroacetamide moiety has been developed. This process involves the reaction of N-(4-(2-bromoacetyl)phenyl)-2,2,2-trifluoroacetamide with thioamides and heterocyclic amines, either thermally or under microwave irradiation, showing efficient routes to these compounds (Shaaban, 2017).

Crystal Structure Analysis

Research into the crystal, solution, and gas phase structure of N-(2,3-dihydroxy-4-iodo-2,3-dimethylbutyl)trifluoroacetamide provides insights into the hydrogen bonds and molecular interactions. This study leverages IR spectroscopy and quantum chemical simulation, highlighting the importance of structural analysis in understanding chemical properties (Sterkhova, Lazarev, & Shainyan, 2019).

Oxidative Addition to Alkenes

A study explored the reactions of trifluoroacetamide with alkenes and dienes in an oxidative system, leading to the formation of various iodoamidation products. This research contributes to the understanding of how trifluoroacetamide can participate in addition reactions, offering potential pathways for synthetic applications (Shainyan et al., 2015).

Molecular Docking and Biological Applications

Antimicrobial and Antioxidant Properties

N-Benzyl-2,2,2-trifluoroacetamide has been assessed for its antimicrobial, antioxidant, and cytotoxic properties. It demonstrated good antifungal activity and moderate antibacterial activity, along with significant antioxidant capacity. This suggests potential for drug development leveraging these biological activities (Balachandran et al., 2015).

Advanced Material Synthesis

Liquid Crystal Display Materials

Research into the synthesis of key intermediates for liquid crystal display materials, such as 4-bromo-4'-hydroxybiphenyl, highlights the role of trifluoroacetamide derivatives in the development of advanced materials. These studies provide a foundation for the synthesis of components critical to electronic display technologies (Guo-du, 2001).

Wirkmechanismus

Target of Action

The primary targets of N-(4-Bromophenethyl)-2,2,2-trifluoroacetamide, also known as K36H, are the mitogen-activated protein kinase (MAP kinase), cyclooxygenase-2 (COX-2), and inducible nitric oxide synthase (iNOS) proteins . These proteins play a crucial role in inflammation and aging processes, particularly in the skin.

Mode of Action

K36H interacts with its targets by reducing their expression. It reduces UVB-induced MAP kinase expression and regulates IκB and nuclear factor-kappa B (NF-κB) expression, which in turn reduces COX-2 and iNOS protein expression in UVB-irradiated fibroblasts .

Biochemical Pathways

K36H affects the MAPK/IL-6/NF-κB-dependent signaling pathway . This pathway is involved in the inflammatory response, particularly in the skin. By reducing the expression of key proteins in this pathway, K36H can mitigate inflammation.

Pharmacokinetics

It is known that k36h can be topically applied to the skin, suggesting that it has good skin permeability .

Result of Action

The action of K36H results in reduced inflammation and skin thickness, and it prevents photodamage to the skin . It also inhibits the levels of UV-upregulated inflammation-related proteins such as IL-1, iNOS, and NF-κB in the dermis .

Action Environment

The action of K36H is influenced by environmental factors such as ultraviolet (UV) radiation. Long-term exposure to UV radiation causes skin inflammation and aging, and K36H has been shown to protect skin from UVB-induced inflammation .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-[2-(4-bromophenyl)ethyl]-2,2,2-trifluoroacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrF3NO/c11-8-3-1-7(2-4-8)5-6-15-9(16)10(12,13)14/h1-4H,5-6H2,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAKFWLUJFBCJBD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCNC(=O)C(F)(F)F)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrF3NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10363991 |

Source

|

| Record name | N-[2-(4-bromophenyl)ethyl]-2,2,2-trifluoroacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10363991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-Bromophenethyl)-2,2,2-trifluoroacetamide | |

CAS RN |

181514-21-6 |

Source

|

| Record name | N-[2-(4-bromophenyl)ethyl]-2,2,2-trifluoroacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10363991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[3-(3-Butenyl)oxiranyl]ethanone](/img/structure/B65688.png)

![Tert-butyl 4-(hydroxymethyl)-4-[(2-methylphenyl)methyl]piperidine-1-carboxylate](/img/structure/B65696.png)

![(3S,4S,7R)-7-methyl-4-propan-2-yl-1-oxaspiro[2.5]octane](/img/structure/B65697.png)

![3-{4-[(4-Chlorophenyl)thio]-3-nitrophenyl}acrylic acid](/img/structure/B65708.png)